Trimethyl(p-tolylethynyl)silane
Overview
Description
Trimethyl(p-tolylethynyl)silane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and synthetic chemistry. While the provided papers do not directly discuss trimethyl(p-tolylethynyl)silane, they do provide insights into related compounds and their chemistry, which can be informative for understanding the behavior and characteristics of trimethyl(p-tolylethynyl)silane.
Synthesis Analysis
The synthesis of organosilicon compounds can involve multiple steps and reagents. For example, the synthesis of octakis(trimethylsilyl)cyclotetrasilane, a related compound, is achieved through the liquid-phase pyrolysis of methoxytris(trimethylsilyl)silane . This process suggests that high temperatures can facilitate the formation of cyclic silane structures. Similarly, trimethyl[o-[bromo(p-tolylsulfonyl)methyl]benzyl]silane is prepared from a sulfone precursor using n-BuLi and bromine, indicating the use of organolithium reagents in the synthesis of complex organosilicon compounds . These methods may be relevant to the synthesis of trimethyl(p-tolylethynyl)silane, as they highlight the use of halogenated intermediates and the potential for rearrangements and eliminations in the synthesis of organosilicon compounds.
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be elucidated using various analytical techniques, such as X-ray crystallography. Preliminary results from the X-ray structure determination of octakis(trimethylsilyl)cyclotetrasilane indicate a planar four-membered ring . This structural information is crucial as it can influence the reactivity and stability of the compound. In the case of trimethyl(p-tolylethynyl)silane, similar structural analyses would be necessary to understand its molecular geometry and electronic distribution, which are important for predicting its reactivity.
Chemical Reactions Analysis
Organosilicon compounds can undergo a variety of chemical reactions. For instance, the reaction of a trimethylsilyl sulfone with TBAF leads to the formation of o-quinodimethanes and benzocyclobutenes, demonstrating the potential for ring closure and sigmatropic rearrangements . These reactions are indicative of the versatility of organosilicon chemistry and suggest that trimethyl(p-tolylethynyl)silane could also participate in similar transformations, depending on its functional groups and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, a study on trimethyl(phenylethynyl)silane using 13C Fourier-transform NMR spectroscopy provides evidence for π-bonding interactions between the silicon and carbon atoms, which can affect the compound's chemical behavior . Such interactions are important for understanding the reactivity and stability of trimethyl(p-tolylethynyl)silane. Additionally, the ease of handling and the stability of triorganyl(2,4,6-trimethoxyphenyl)silanes under mild conditions suggest that trimethyl(p-tolylethynyl)silane may also exhibit favorable handling properties and stability .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 3H-Pyrazoles : Trimethyl(tosylethynyl)silane undergoes reactions leading to the formation of 3H-pyrazoles, which have applications in pharmaceuticals and agrochemicals (Vasin, Markelova, Bezrukova, Petrov, & Razin, 2016).
- Dihalomethylene Transfer : Trimethyl(trihalomethyl)silanes, including derivatives of trimethyl(p-tolylethynyl)silane, are used as dihalomethylene transfer agents in organic synthesis (Cunico & Chou, 1978).
Molecular Studies
- Bonding Studies : Research on trimethyl(phenylethynyl)silane provides insights into silicon-carbon bonding, which is crucial for understanding the behavior of organosilicon compounds (Levy, White, & Cargioli, 1972).
Material Science Applications
- Polymer Synthesis : Laser-induced polymerization of compounds like trimethyl(propynyloxy)silane leads to the formation of organosilicon polymers, suggesting potential applications in materials science (Pola et al., 2001).
Surface Modification
- Surface Modification : Use of methoxysilanes and trialkylmethoxy silanes, which can be derived from trimethyl(p-tolylethynyl)silane, for surface modification of silica, resulting in hydrophilic, hydrophobic, and super-hydrophobic properties (García, Benito, Guzmán, & Tiemblo, 2007).
Various Chemical Syntheses
- Synthesis of β-Trifluoromethylstyrenes : (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives (Omote et al., 2012).
- Gas-Phase Polymerization : ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane, a compound related to trimethyl(p-tolylethynyl)silane, is used for gas-phase polymerization to produce polytrimethylsiloxy-substituted polymers, indicating potential for advanced polymer synthesis (Pola & Morita, 1997).
Organometallic Chemistry
- Silastannation of Arylacetylenes : Studies on the silastannation of arylacetylenes using compounds like tributyl(trimethylsilyl)stannane, derived from trimethyl(p-tolylethynyl)silane, provide insights into organometallic reaction mechanisms and applications (Endo et al., 2007).
Advanced Organic Synthesis
- Synthesis of Hexa-Substituted Benzenes : Research demonstrates the use of trimethyl-phenylethynyl-silane in the synthesis of hexa-substituted benzenes, a crucial step in the production of complex organic compounds (Li-shan, 2012).
Electrochemical Applications
- Electrochemical Reduction : Aryltrimethylsilanes, like trimethyl(p-tolylethynyl)silane, are used in electrochemical reduction processes, providing a route to silyl-substituted cyclohexa-1,4-dienes, which have applications in synthetic organic chemistry (Eaborn, Jackson, & Pearce, 1974).
Safety And Hazards
Trimethyl(p-tolylethynyl)silane is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
While specific future directions for Trimethyl(p-tolylethynyl)silane are not explicitly mentioned in the available resources, it is worth noting that organosilicon compounds like this one are of significant interest in the field of synthetic chemistry. They are often used in the production of various materials and in the development of new synthetic methodologies .
properties
IUPAC Name |
trimethyl-[2-(4-methylphenyl)ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSGXXKXTBXBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459037 | |
Record name | Trimethyl(p-tolylethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(p-tolylethynyl)silane | |
CAS RN |
4186-14-5 | |
Record name | Trimethyl(p-tolylethynyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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